1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene
Overview
Description
1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene is a polyhalo substituted benzene derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a fluoromethyl group. The molecular formula for this compound is C7H4BrClF2, and it has a molecular weight of 241.46 g/mol .
Preparation Methods
The synthesis of 1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution pattern .
Industrial production methods may involve large-scale halogenation processes, where benzene is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids or esters to form biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong and specific binding to target molecules, influencing their activity and function .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-fluorobenzene: Lacks the fluoromethyl group, making it less versatile in certain synthetic applications.
1-Bromo-2-chloro-4-fluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-4-fluorobenzene: Contains fewer halogen atoms, resulting in different chemical properties and uses.
The unique combination of bromine, chlorine, fluorine, and a fluoromethyl group in this compound provides distinct advantages in terms of reactivity and application potential.
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAPDHYVYQDLLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CF)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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